molecular formula C8H15ClO3 B15350268 3-Methoxybutyl 3-chloropropanoate CAS No. 5468-94-0

3-Methoxybutyl 3-chloropropanoate

Cat. No.: B15350268
CAS No.: 5468-94-0
M. Wt: 194.65 g/mol
InChI Key: PUBWRORXIWRYBK-UHFFFAOYSA-N
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Description

3-Methoxybutyl 3-chloropropanoate is an organic compound with the molecular formula C8H15ClO3 and a molecular weight of 194.65600 g/mol. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybutyl 3-chloropropanoate typically involves the esterification reaction between 3-methoxybutanol and 3-chloropropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar esterification processes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale distillation units are often employed to handle the increased volume and ensure product consistency.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybutyl 3-chloropropanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 3-methoxybutyl 3-chloropropanoic acid.

  • Reduction: Reduction reactions can lead to the formation of 3-methoxybutyl 3-chloropropanol.

  • Substitution: Substitution reactions can occur at the chlorine atom, leading to the formation of different chlorinated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 3-Methoxybutyl 3-chloropropanoic acid

  • Reduction: 3-Methoxybutyl 3-chloropropanol

  • Substitution: Various chlorinated derivatives

Scientific Research Applications

3-Methoxybutyl 3-chloropropanoate is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions.

  • Industry: It is used in the production of various chemical products, including plasticizers and lubricants.

Mechanism of Action

The mechanism by which 3-Methoxybutyl 3-chloropropanoate exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Methoxybutyl 3-chloropropanoate is similar to other esters and chlorinated organic compounds. Some similar compounds include:

  • Butyl 3-chloropropanoate: A closely related ester with similar chemical properties.

  • 3-Methoxybutyl acetate: Another ester with a methoxy group but different acid component.

  • 3-Chloropropanoic acid: The acid component of the ester, without the butyl group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5468-94-0

Molecular Formula

C8H15ClO3

Molecular Weight

194.65 g/mol

IUPAC Name

3-methoxybutyl 3-chloropropanoate

InChI

InChI=1S/C8H15ClO3/c1-7(11-2)4-6-12-8(10)3-5-9/h7H,3-6H2,1-2H3

InChI Key

PUBWRORXIWRYBK-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CCCl)OC

Origin of Product

United States

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